molecular formula C18H15FN4S B10950369 2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10950369
M. Wt: 338.4 g/mol
InChI Key: CKHVHAPCJMLQJT-UHFFFAOYSA-N
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Description

  • 2-(4-Fluorophenyl)-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound with an intriguing structure.
  • It combines a benzothiophene core with a triazolopyrimidine ring system, incorporating a fluorophenyl substituent.
  • The compound’s unique arrangement makes it a promising candidate for various applications.
  • Preparation Methods

    • Synthetic Routes :
      • One synthetic approach involves the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde to form the benzothiophene intermediate.
      • Subsequent cyclization with 5-aminotetrazole yields the desired compound.
    • Reaction Conditions :
      • The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or DMF).
    • Industrial Production :
      • While not widely produced industrially, research efforts focus on scalable synthesis for potential applications.
  • Chemical Reactions Analysis

    • Reactivity :
      • The compound can undergo various reactions, including oxidation, reduction, and substitution.
      • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles.
    • Major Products :
      • Oxidation may lead to sulfoxide or sulfone derivatives.
      • Reduction could yield the corresponding tetrahydro compound.
      • Substitution reactions may modify the phenyl or triazolopyrimidine moieties.
  • Scientific Research Applications

  • Mechanism of Action

    • CDK2 Inhibition :
      • The compound selectively inhibits CDK2, a critical regulator of cell cycle progression.
      • By disrupting CDK2/cyclin A2 interactions, it impairs cell division.
      • This mechanism contributes to its anti-proliferative effects.
  • Comparison with Similar Compounds

    • Uniqueness :
      • The fused benzothiophene-triazolopyrimidine scaffold sets it apart.
      • Few compounds combine these specific heterocyclic systems.
    • Similar Compounds :
      • While not exhaustive, related compounds include other pyrimidine derivatives and benzothiophenes.

    Properties

    Molecular Formula

    C18H15FN4S

    Molecular Weight

    338.4 g/mol

    IUPAC Name

    4-(4-fluorophenyl)-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

    InChI

    InChI=1S/C18H15FN4S/c1-10-2-7-13-14(8-10)24-18-15(13)17-21-16(22-23(17)9-20-18)11-3-5-12(19)6-4-11/h3-6,9-10H,2,7-8H2,1H3

    InChI Key

    CKHVHAPCJMLQJT-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)F

    Origin of Product

    United States

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